molecular formula C12H15ClN2O2 B6899688 N-[(4-chloropyridin-2-yl)methyl]-3-methyloxolane-2-carboxamide

N-[(4-chloropyridin-2-yl)methyl]-3-methyloxolane-2-carboxamide

Cat. No.: B6899688
M. Wt: 254.71 g/mol
InChI Key: XDGIGXWDIPWBHB-UHFFFAOYSA-N
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Description

N-[(4-chloropyridin-2-yl)methyl]-3-methyloxolane-2-carboxamide is an organic compound with a molecular formula of C11H13ClN2O2. This compound is characterized by the presence of a chloropyridine moiety and an oxolane ring, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

N-[(4-chloropyridin-2-yl)methyl]-3-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8-3-5-17-11(8)12(16)15-7-10-6-9(13)2-4-14-10/h2,4,6,8,11H,3,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGIGXWDIPWBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)NCC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloropyridin-2-yl)methyl]-3-methyloxolane-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with oxolane derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. This method often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloropyridin-2-yl)methyl]-3-methyloxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-[(4-chloropyridin-2-yl)methyl]-3-methyloxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-chloropyridin-2-yl)methyl]-3-methyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-methylpyridine-2-carboxamide
  • N-methyl-4-chloropyridine-2-carboxamide
  • 4-chloro-2-(methylamino)pyridine

Uniqueness

N-[(4-chloropyridin-2-yl)methyl]-3-methyloxolane-2-carboxamide stands out due to its unique combination of a chloropyridine moiety and an oxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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